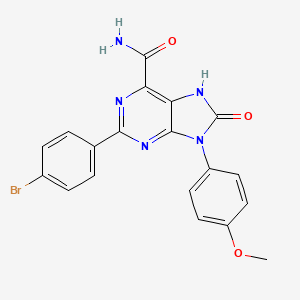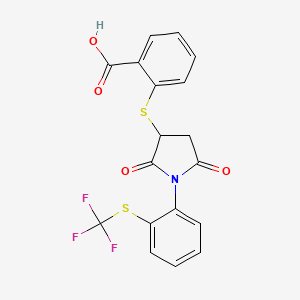![molecular formula C13H7N5O3S B2542277 N-(5-(フラン-2-イル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 1203029-37-1](/img/structure/B2542277.png)
N-(5-(フラン-2-イル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7N5O3S and its molecular weight is 313.29. The purity is usually 95%.
BenchChem offers high-quality N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体は、その注目すべき治療効果により、医薬品化学において注目を集めています。研究者らは、フラン含有化合物を潜在的な抗菌剤として研究してきました。 これらの化合物は、グラム陽性菌とグラム陰性菌の両方に活性があることが示されています 。問題の化合物は、新規で効果的な抗菌剤の開発に貢献する可能性があります。
抗潰瘍性
フラン化合物には、標的分子を含む、抗潰瘍効果が示されています。 これらの特性は、胃腸障害の治療において重要です .
抗炎症および鎮痛効果
フラン含有化合物は、抗炎症および鎮痛活性を示します。 これらの特性は、疼痛管理および炎症関連の病気に役立つ可能性があります .
抗ウイルスおよび抗真菌アプリケーション
フラン誘導体は、その抗ウイルスおよび抗真菌の可能性について調査されてきました。 これらは、ウイルス感染症と真菌病の対策に役立つ可能性があります .
その他の治療用途
上記アプリケーションに加えて、フラン化合物は、利尿作用、筋弛緩作用、抗原虫作用、および抗不安作用について研究されています。 さらに、緑内障、高血圧、および加齢関連の病気を治療する可能性を示しています .
作用機序
Target of Action
The compound contains a furan ring, an oxadiazole ring, and a benzothiadiazole ring. Compounds containing these structures have been studied for various biological activities. For example, furan derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Oxadiazole derivatives have been reported to possess antibacterial, antifungal, and anti-tubercular activities . Benzothiadiazole derivatives have been used in photovoltaics and as fluorescent sensors .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially interact with enzymes or receptors involved in inflammatory responses, cell growth and proliferation, or microbial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, potential effects could include inhibition of microbial growth, reduction of inflammation, or alteration of cell proliferation .
生化学分析
Biochemical Properties
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with electron donor-acceptor systems, which are crucial in redox reactions and electron transport chains . Additionally, it may act as a potential inhibitor or activator of specific enzymes, thereby modulating metabolic pathways and cellular processes.
Cellular Effects
The effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, it may alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects through various binding interactions with biomolecules. It can bind to specific enzyme active sites, either inhibiting or activating their function. Additionally, the compound may interact with transcription factors, influencing gene expression and subsequent protein synthesis . These interactions are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . These interactions can lead to changes in energy production and overall cellular metabolism, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
The transport and distribution of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into mitochondria, where it can influence mitochondrial function and energy production . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is vital for comprehending its biochemical properties and potential therapeutic applications.
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(21-13)10-2-1-5-20-10/h1-6H,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQVGVDUIWYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542194.png)
![4-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2542196.png)
![6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2542198.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2542199.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2542200.png)



![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2542207.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542209.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)


